

Application Notes and Protocols for Calcium Crimson in Confocal Microscopy

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Compound of Interest

Compound Name: *Calcium crimson*

Cat. No.: *B163299*

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Introduction to Calcium Crimson

Calcium Crimson is a fluorescent, long-wavelength calcium indicator designed for the detection of intracellular calcium levels. Its spectral properties make it particularly well-suited for confocal microscopy, especially in biological samples with high intrinsic autofluorescence.[1] [2] This indicator exhibits an increase in fluorescence emission intensity upon binding to Ca^{2+} with minimal wavelength shift.[1] The acetoxymethyl (AM) ester form of **Calcium Crimson** allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.[3]

Quantitative Data

A summary of the key quantitative properties of **Calcium Crimson** is provided in the table below for easy reference and comparison.

Property	Value	Notes
Excitation Maximum (Ca ²⁺ -bound)	~586-590 nm	[2] [4] [5]
Emission Maximum (Ca ²⁺ -bound)	~606-615 nm	[2] [4] [5]
Dissociation Constant (Kd) for Ca ²⁺	~185 nM	This value can be influenced by factors such as temperature, pH, and ionic strength. [2] [6]
Quantum Yield	Not explicitly reported in reviewed literature.	The fluorescence intensity increases upon binding to calcium.

Key Applications in Confocal Microscopy

- Monitoring intracellular calcium transients: Ideal for detecting rapid changes in cytoplasmic calcium concentrations in response to various stimuli.
- Studying calcium signaling pathways: Useful for investigating signaling cascades that involve calcium as a second messenger, such as those initiated by G-protein coupled receptors (GPCRs).[\[4\]](#)
- High-throughput screening: Its visible light excitation and emission properties are compatible with automated microscopy platforms used in drug discovery.[\[7\]](#)
- Imaging in autofluorescent tissues: The long-wavelength excitation and emission minimize interference from cellular autofluorescence, which is often problematic in the blue-green spectral region.[\[1\]](#)[\[2\]](#)

Experimental Protocols

I. Cell Preparation and Dye Loading

This protocol provides a general guideline for loading cells with **Calcium Crimson AM**. Optimal concentrations and incubation times should be determined empirically for each cell type and

experimental condition.

Materials:

- **Calcium Crimson**, AM ester (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM)
- Pluronic F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Adherent or suspension cells cultured on glass-bottom dishes suitable for confocal microscopy

Procedure:

- Cell Plating: Plate cells on glass-bottom dishes to achieve a confluence of 70-90% at the time of the experiment.
- Prepare Loading Solution:
 - Prepare a fresh working solution of **Calcium Crimson** AM in a physiological buffer (e.g., HBSS). A final concentration in the range of 1-5 μ M is a good starting point.
 - To aid in the dispersion of the AM ester in the aqueous buffer, first mix the required volume of **Calcium Crimson** AM stock solution with an equal volume of 20% Pluronic F-127. Vortex briefly.
 - Dilute this mixture into the physiological buffer to achieve the final desired concentration.
- Cell Loading:
 - Remove the culture medium from the cells.
 - Wash the cells once with the physiological buffer.
 - Add the **Calcium Crimson** AM loading solution to the cells.

- Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time can vary between cell types.[8][9]
- Washing:
 - Remove the loading solution.
 - Wash the cells two to three times with fresh, pre-warmed physiological buffer to remove any extracellular dye.
- De-esterification:
 - Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.
- Imaging: The cells are now ready for imaging on a confocal microscope.

II. Confocal Microscopy and Image Acquisition

Instrumentation and Settings:

- Microscope: An inverted laser scanning confocal microscope equipped with appropriate lasers and detectors.
- Laser Line: A laser line close to the excitation maximum of **Calcium Crimson**, such as a 561 nm or 594 nm laser, is recommended.[4][10]
- Dichroic Mirror and Emission Filter: Use a filter set that effectively separates the excitation and emission light. A long-pass or band-pass emission filter centered around 610-630 nm is suitable. For example, a 630/69 nm bandpass filter can be used.[10]
- Objective: Use a high numerical aperture (NA) oil or water immersion objective for optimal light collection and spatial resolution.
- Detector: A sensitive photomultiplier tube (PMT) or a hybrid detector (HyD) is recommended.
- Pinhole: Adjust the pinhole to 1 Airy unit for optimal confocality and rejection of out-of-focus light.

Image Acquisition Protocol:

- **Locate Cells:** Using brightfield or DIC, locate the cells of interest.
- **Set Imaging Parameters:**
 - Switch to fluorescence imaging.
 - Set the excitation laser power to the lowest level that provides a detectable signal to minimize phototoxicity and photobleaching.
 - Adjust the detector gain and offset to obtain a good signal-to-noise ratio without saturating the detector. The baseline fluorescence of resting cells should be clearly visible.
- **Time-Lapse Imaging:**
 - For dynamic calcium measurements, set up a time-lapse acquisition sequence. The frame rate should be sufficient to capture the expected calcium transients.
 - Acquire a baseline fluorescence level for a short period before applying any stimulus.
 - Apply the stimulus (e.g., agonist, drug) and continue acquiring images to record the calcium response.
 - After the response has returned to baseline, it is often useful to add a calcium ionophore like ionomycin to determine the maximum fluorescence (F_{max}) and a calcium chelator like EGTA to determine the minimum fluorescence (F_{min}) for calibration purposes.

Data Analysis

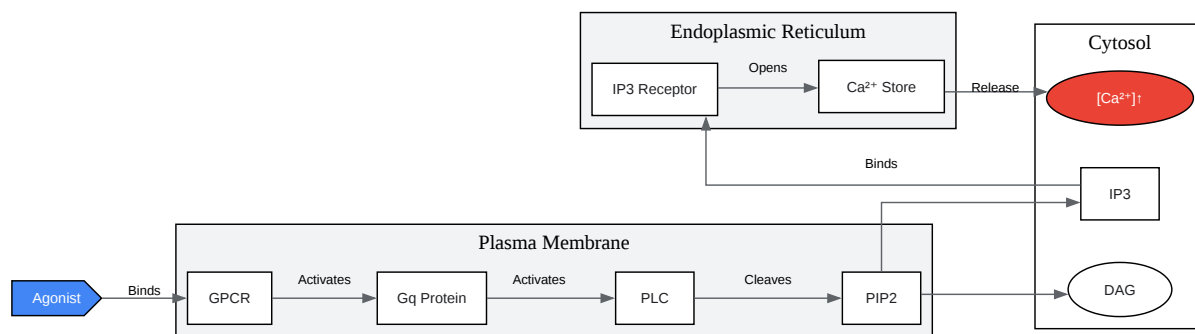
The change in intracellular calcium is typically represented as a change in fluorescence intensity over time.

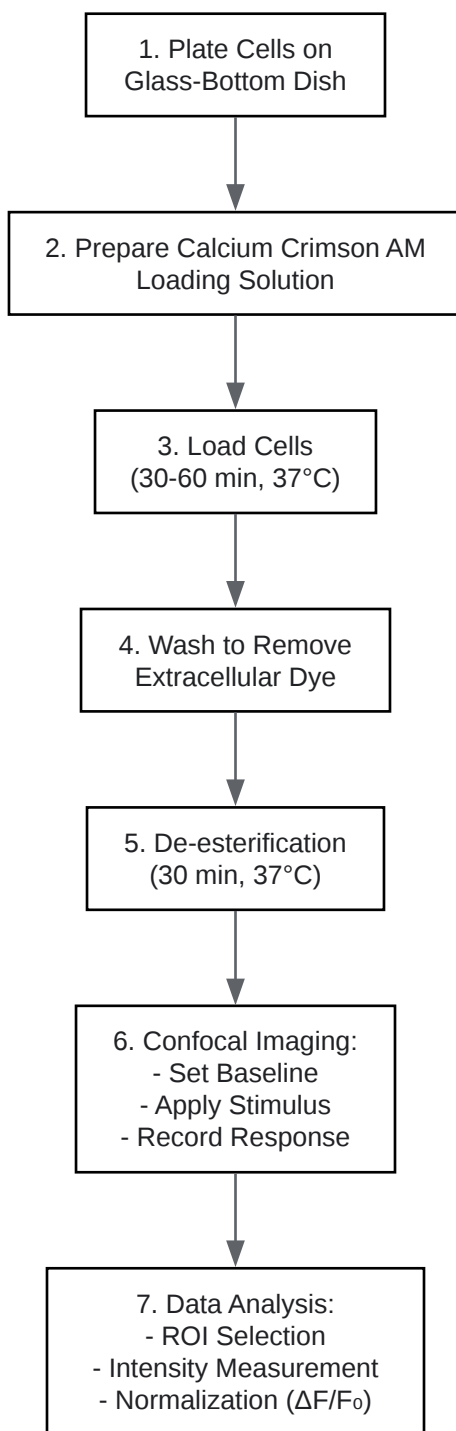
- **Region of Interest (ROI) Selection:** Draw ROIs around individual cells or subcellular compartments of interest.
- **Fluorescence Intensity Measurement:** Extract the average fluorescence intensity within each ROI for each frame of the time-lapse series.

- **Background Subtraction:** If necessary, select a background ROI in a cell-free area and subtract this value from the cellular ROIs.
- **Data Normalization:** The fluorescence change is often expressed as a ratio (F/F_0) or a relative change ($\Delta F/F_0$), where:
 - F is the fluorescence intensity at a given time point.
 - F_0 is the baseline fluorescence intensity, usually averaged over several frames before the stimulus.
 - $\Delta F = F - F_0$

Signaling Pathway Diagram

Calcium signaling is integral to many cellular processes, often initiated by the activation of G-protein coupled receptors (GPCRs) and the subsequent production of inositol trisphosphate (IP_3).





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